molecular formula C15H14N2O B8079849 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile

4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile

Cat. No.: B8079849
M. Wt: 238.28 g/mol
InChI Key: OYMDGYYWFWTOEV-UHFFFAOYSA-N
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Description

4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile is a chemical compound with the molecular formula C15H14N2O. It is a derivative of benzonitrile, featuring a spirocyclic structure that includes an oxo group and a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the benzonitrile moiety with a spirocyclic framework. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures.

Biology: It has been investigated for its potential biological activity, including its role as an angiogenesis inhibitor, which could be useful in cancer treatment.

Medicine: Research has explored its use as an inhibitor of various enzymes involved in metabolic and inflammatory processes.

Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. For example, as an angiogenesis inhibitor, it may bind to and inhibit the activity of vascular endothelial growth factor (VEGF) receptors, thereby preventing the formation of new blood vessels necessary for tumor growth.

Comparison with Similar Compounds

  • Azaspirene: Contains a similar spirocyclic structure and is also an angiogenesis inhibitor.

  • 8-oxa-2-azaspiro[4.5]decane:

Uniqueness: 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile stands out due to its specific structural features, which confer unique chemical and biological properties compared to other spirocyclic compounds.

Properties

IUPAC Name

4-(7-oxo-1-azaspiro[4.4]non-8-en-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-11-12-2-4-13(5-3-12)17-9-1-7-15(17)8-6-14(18)10-15/h2-6,8H,1,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMDGYYWFWTOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C=C2)N(C1)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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